N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide
Description
The compound "N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide" is a piperidine derivative featuring a cyclopropanesulfonamide group and a cyclobutylmethyl substituent on the piperidine nitrogen.
Properties
IUPAC Name |
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c16-18(17,13-4-5-13)14-12-6-8-15(9-7-12)10-11-2-1-3-11/h11-14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZRPIQPBYXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 4-piperidone with cyclobutylmethylamine.
Introduction of the Cyclopropanesulfonamide Group: The cyclopropanesulfonamide moiety can be introduced via a nucleophilic substitution reaction using cyclopropanesulfonyl chloride and the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the reductive amination and nucleophilic substitution steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide" with structurally related compounds, focusing on molecular properties, substituent effects, and pharmacological relevance.
Table 1: Structural and Molecular Comparison
Key Observations
Functional Group Variations :
- The sulfonamide group (e.g., in and ) contrasts with carboxamide derivatives like cyclopropylfentanyl . Sulfonamides generally exhibit greater metabolic stability compared to carboxamides, which may influence bioavailability and receptor binding .
- Cyclopropylfentanyl, a carboxamide, is a potent synthetic opioid with documented misuse due to its structural similarity to fentanyl .
Pharmacological Implications :
- Cyclopropylfentanyl’s carboxamide group and phenylethyl substituent mimic fentanyl’s critical pharmacophore, enabling µ-opioid receptor agonism . Sulfonamide analogs (e.g., ) lack this opioid activity but may target other receptors, such as sigma or NMDA, depending on substituents .
- The discontinued status of certain analogs (e.g., ) suggests challenges in synthesis, stability, or regulatory concerns .
Research Findings and Trends
- Synthetic Accessibility : Sulfonamide derivatives are often prioritized in medicinal chemistry due to straightforward synthetic routes (e.g., sulfonylation of piperidine intermediates) .
- Toxicity and Regulation : Cyclopropylfentanyl’s high potency and overdose risk led to its classification as a controlled substance in the EU and US . In contrast, sulfonamide analogs are less likely to exhibit opioid-like toxicity but require further safety profiling .
- Structural Diversity : The piperidine core allows extensive modularity, as seen in pyrazole- and pyridine-substituted variants (), enabling tailored pharmacokinetic properties .
Biological Activity
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring with a cyclobutylmethyl group and a cyclopropanesulfonamide moiety. The synthesis typically involves:
- Formation of the Piperidine Ring : Achieved through reductive amination of 4-piperidone with cyclobutylmethylamine.
- Introduction of the Cyclopropanesulfonamide Group : Accomplished via nucleophilic substitution using cyclopropanesulfonyl chloride.
These synthetic routes can be optimized for industrial production, focusing on yield and purity through methods such as continuous flow reactors.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, modulating cellular processes through interactions with proteins and nucleic acids. However, the exact molecular pathways remain under investigation.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Properties : Similar piperidine derivatives have shown efficacy in targeting cancer cells. For example, compounds with similar structures have been explored as MDM2 inhibitors, which play a role in tumor suppression .
- Antimicrobial Activity : Investigations into piperidine derivatives have highlighted their potential as antimicrobial agents against various pathogens .
Anticancer Activity
A study on piperidine derivatives revealed that compounds structurally related to this compound exhibited significant inhibition of cancer cell proliferation. The mechanism involved the modulation of cell cycle proteins and apoptosis pathways, suggesting a promising avenue for further development in oncology .
Antimicrobial Efficacy
In vitro studies demonstrated that similar compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell division processes, particularly targeting the FtsZ protein, which is crucial for bacterial cytokinesis . This suggests that this compound could be further explored for its potential in treating bacterial infections.
Comparative Analysis
To highlight the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(piperidin-4-yl)benzamide | Piperidine ring with benzamide | Anticancer |
| N-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide | Similar structure with cyclohexyl group | Antimicrobial |
This table illustrates how variations in structure can lead to differing biological activities, emphasizing the need for detailed exploration of this compound's pharmacological profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : Multi-step syntheses are typically required, involving cyclopropanesulfonamide coupling with a piperidine scaffold functionalized by cyclobutylmethyl groups. Key steps include:
- Nucleophilic substitution to introduce the cyclobutylmethyl group to piperidine.
- Sulfonamide coupling under anhydrous conditions using reagents like triethylamine in dichloromethane (DCM) .
- Yield optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can reduce the number of trials while identifying critical factors .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) and a C18 column; mobile phase gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .
- Structural confirmation :
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and piperidine conformation .
- Mass spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ and fragment patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stress : Store at 40°C/75% relative humidity (RH) for 1–3 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV spectra .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) to predict solubility and logP values. Tools like COSMO-RS model solvent interactions .
- Molecular dynamics (MD) simulations to study membrane permeability (e.g., interaction with lipid bilayers) .
- ADMET prediction : Use platforms like SwissADME to estimate bioavailability and cytochrome P450 interactions .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent enzyme inhibition results)?
- Methodological Answer :
- Orthogonal assays : Validate inhibition using both fluorescence-based and radiometric assays (e.g., for kinase targets).
- Structural analysis : Co-crystallize the compound with the target enzyme (if feasible) to confirm binding mode; compare with inactive analogs .
- Buffer condition controls : Test activity under varying pH and ionic strength to identify assay-specific artifacts .
Q. How can enantiomeric purity of the compound impact its biological activity, and what chiral resolution methods are recommended?
- Methodological Answer :
- Impact : Enantiomers may exhibit divergent binding affinities (e.g., one enantiomer inhibits a receptor, while the other is inactive).
- Resolution methods :
- Chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H).
- Stereoselective synthesis : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation for cyclopropane precursors) .
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential, and how should dosing regimens be designed?
- Methodological Answer :
- Model selection : Prioritize disease-relevant models (e.g., xenograft mice for anticancer studies if the compound shows in vitro cytotoxicity).
- Dosing : Use allometric scaling from in vitro IC₅₀ values. For example, start with 10 mg/kg (IP or oral) and adjust based on pharmacokinetic (PK) profiling (e.g., AUC, Cmax) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
